
2,5-Diethylcyclohexane-1,4-diamine
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Overview
Description
2,5-Diethylcyclohexane-1,4-diamine is a useful research compound. Its molecular formula is C10H22N2 and its molecular weight is 170.30 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-Diethylcyclohexane-1,4-diamine, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis of diethyl-substituted cyclohexanediamines typically involves alkylation of the parent cyclohexane-1,4-diamine using ethylating agents (e.g., ethyl bromide or diethyl sulfate) under controlled pH and temperature. For example, dimethylation of cyclohexane-1,4-diamine with formaldehyde/formic acid achieves high yields at 60–80°C and pH 4–6 . For diethyl derivatives, substituting with ethyl groups may require longer reaction times and higher temperatures (80–100°C) due to steric hindrance. Purification via fractional distillation or column chromatography (using silica gel and methanol/chloroform eluents) is critical to isolate the diethyl product from monoalkylated byproducts .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Structural validation should combine spectroscopic techniques:
- NMR : 1H-NMR will show characteristic peaks for ethyl groups (δ 1.0–1.5 ppm for CH3, δ 2.5–3.0 ppm for CH2-N) and cyclohexane protons (δ 1.2–2.2 ppm). 13C-NMR confirms ethyl carbons (10–15 ppm for CH3, 40–50 ppm for CH2-N) .
- IR : Stretching vibrations for NH2 (3200–3400 cm−1) and C-N (1250–1350 cm−1) .
- Mass Spectrometry : Molecular ion peaks at m/z corresponding to C10H22N2 (calculated: 170.18 g/mol) .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of vapors, which may irritate mucous membranes .
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin contact.
- Storage : Store in airtight containers at 2–8°C to prevent degradation; avoid long-term storage due to potential oxidation .
- Disposal : Neutralize with dilute acetic acid before incineration by certified waste handlers .
Advanced Research Questions
Q. How does the steric and electronic effects of 2,5-diethyl substitution influence the compound’s reactivity in coordination chemistry?
- Methodological Answer: The ethyl groups introduce steric bulk, reducing ligand flexibility and altering metal-binding kinetics. For example, in transition-metal complexes (e.g., with Cu2+ or Fe3+), the diethyl groups may stabilize square-planar geometries over octahedral ones due to restricted rotation. Electronic effects are minimal compared to electron-withdrawing substituents (e.g., trifluoromethyl), but the basicity of the amine groups (pKa ~9–10) can be modulated via solvent polarity .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO or DMF) to enhance solubility, followed by slow evaporation.
- Temperature Gradients : Gradual cooling from 50°C to 4°C promotes nucleation.
- Additives : Co-crystallization with picric acid or thiourea derivatives can stabilize lattice structures .
Q. How do data contradictions arise in biological activity studies of diethyl-substituted diamines, and how can they be resolved?
- Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial efficacy) often stem from:
- Purity Variability : Trace monoethylated impurities (e.g., 2-ethyl-5-methyl derivatives) may skew results. Validate purity via HPLC (>98%) .
- Assay Conditions : Differences in pH, temperature, or cell lines (e.g., Gram-positive vs. Gram-negative bacteria) require standardization. Use positive controls like chloramphenicol for benchmarking .
Q. Methodological Challenges and Solutions
Q. What analytical techniques are optimal for quantifying this compound degradation under oxidative conditions?
- Methodological Answer:
- HPLC-MS : Monitor degradation products (e.g., cyclohexene derivatives or ethylamine byproducts) using a C18 column and acetonitrile/water gradient .
- TGA/DSC : Thermogravimetric analysis identifies decomposition temperatures (expected range: 150–200°C) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer:
Properties
CAS No. |
827307-50-6 |
---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
2,5-diethylcyclohexane-1,4-diamine |
InChI |
InChI=1S/C10H22N2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
VRRDONHGWVSGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(CC1N)CC)N |
Origin of Product |
United States |
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